molecular formula C19H32O B091157 Androstan-3-ol, (3a,5b)- CAS No. 15360-53-9

Androstan-3-ol, (3a,5b)-

Cat. No.: B091157
CAS No.: 15360-53-9
M. Wt: 276.5 g/mol
InChI Key: DJTOLSNIKJIDFF-DLEIETQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a metabolite of testosterone and dihydrotestosterone (DHT) and plays a role in various physiological processes, including the development of male sexual characteristics, muscle growth, and bone density.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstan-3-ol, (3a,5b)-, typically involves the reduction of androstenedione or testosterone. One common method is the catalytic hydrogenation of androstenedione in the presence of a palladium catalyst. The reaction conditions include a hydrogen atmosphere at room temperature and pressure .

Industrial Production Methods

Industrial production of Androstan-3-ol, (3a,5b)-, often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Androstan-3-ol, (3a,5b)-, undergoes various chemical reactions, including:

    Oxidation: Conversion to androstan-3-one using oxidizing agents such as chromium trioxide.

    Reduction: Further reduction to dihydroandrostan-3-ol using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation at specific positions using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Androstan-3-one.

    Reduction: Dihydroandrostan-3-ol.

    Substitution: Halogenated derivatives of Androstan-3-ol.

Scientific Research Applications

Androstan-3-ol, (3a,5b)-, has diverse applications in scientific research:

    Chemistry: Used as a reference compound in steroid chemistry studies.

    Biology: Investigated for its role in hormone metabolism and regulation.

    Medicine: Studied for its potential therapeutic effects in conditions like hypogonadism and osteoporosis.

    Industry: Utilized in the development of new pharmaceutical therapies.

Mechanism of Action

Androstan-3-ol, (3a,5b)-, exerts its effects primarily through interaction with androgen receptors. It binds to these receptors, leading to the activation of specific genes involved in the development of male characteristics and muscle growth. Additionally, it influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins .

Comparison with Similar Compounds

Similar Compounds

    5α-Androstan-17β-ol-3-one:

    Epiandrosterone: A metabolite of DHT with weak androgenic activity.

    3β-Androstanediol: A metabolite of DHT with estrogenic activity.

Uniqueness

Androstan-3-ol, (3a,5b)-, is unique due to its specific stereochemistry and its role as a metabolite of both testosterone and DHT. Its distinct structure allows it to interact with androgen receptors differently compared to other similar compounds, leading to unique physiological effects .

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTOLSNIKJIDFF-DLEIETQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427759
Record name Androstan-3-ol, (3a,5b)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15360-53-9
Record name Androstan-3-ol, (3a,5b)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research mentions the identification of Androstan-3-ol, (3α,5β)- as a metabolite of Androstenedione. What is the significance of this metabolic pathway in bovine chorion?

A1: The research by [] demonstrates that bovine chorion, the outer membrane surrounding the embryo, can metabolize Androstenedione into various metabolites, including Androstan-3-ol, (3α,5β)- (Etiocholanolone). This finding suggests that the chorion actively participates in steroid hormone metabolism during early pregnancy. While the specific role of Androstan-3-ol, (3α,5β)- in this context remains unclear, its presence as a major metabolite hints at a potential role in regulating hormonal balance within the fetal environment. Further research is needed to fully elucidate its function.

Q2: One study discusses D-homoannulation reactions occurring during the acid hydrolysis of certain steroid sulfates. Could this reaction occur with Androstan-3-ol, (3α,5β)- sulfate? What would be the structural outcome?

A2: The research by [] focuses on the D-homoannulation reaction, a rearrangement that can occur under specific conditions with certain steroid molecules. While the study itself doesn't directly investigate Androstan-3-ol, (3α,5β)- sulfate, we can apply the principles discussed. Given the structural similarities between Androstan-3-ol, (3α,5β)- and the molecules investigated in the study, it is plausible that under similar harsh acidic conditions, D-homoannulation could occur with Androstan-3-ol, (3α,5β)- sulfate as well. This reaction would result in the expansion of the D-ring of the steroid nucleus, leading to the formation of a D-homosteroid derivative of Androstan-3-ol, (3α,5β)-.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.